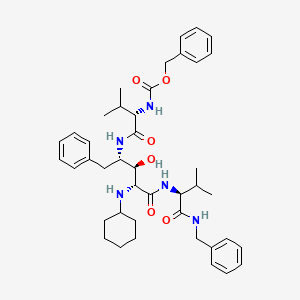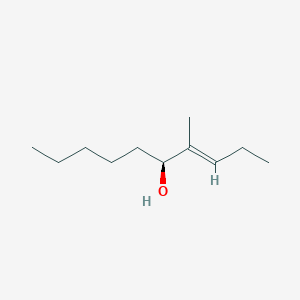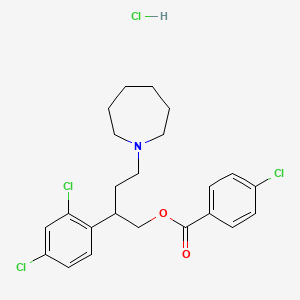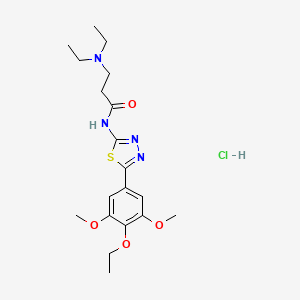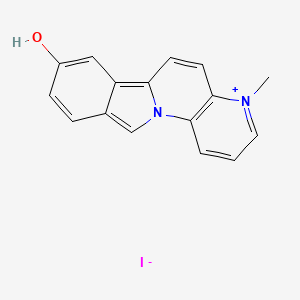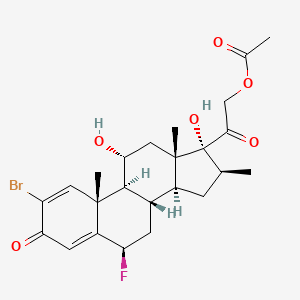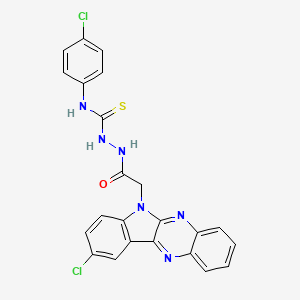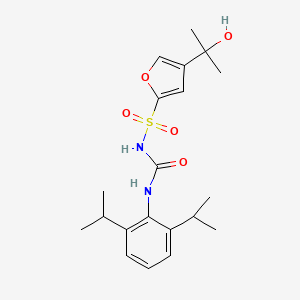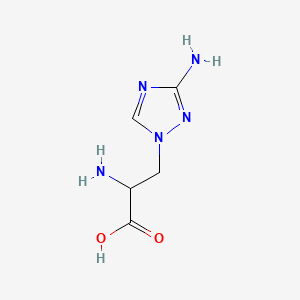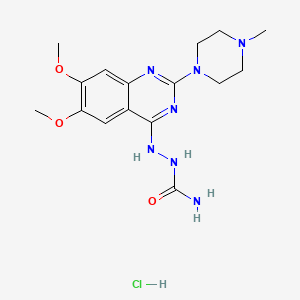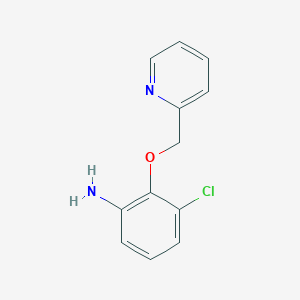![molecular formula C18H25N3O5S B15183894 N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid CAS No. 131028-60-9](/img/structure/B15183894.png)
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid is a complex organic compound that features an imidazole ring, a phenoxy group, and an ethanamine backbone. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, suggests that this compound may have significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group under basic conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine is likely related to its ability to interact with biological targets such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, allowing it to form strong interactions with amino acid residues in enzyme active sites or receptor binding pockets . This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Histamine: Shares the imidazole ring structure but lacks the phenoxy and ethanamine groups.
Imidazole: The parent compound of the imidazole ring, used in a wide range of applications.
Clemizole: An antihistamine drug that also contains an imidazole ring.
Uniqueness: N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine is unique due to the combination of its imidazole ring, phenoxy group, and ethanamine backbone. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in simpler imidazole derivatives .
Propriétés
Numéro CAS |
131028-60-9 |
|---|---|
Formule moléculaire |
C18H25N3O5S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid |
InChI |
InChI=1S/C16H23N3OS.C2H2O4/c1-13-16(18-12-17-13)11-21-10-14-4-6-15(7-5-14)20-9-8-19(2)3;3-1(4)2(5)6/h4-7,12H,8-11H2,1-3H3,(H,17,18);(H,3,4)(H,5,6) |
Clé InChI |
KKPVECOYZJPRLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSCC2=CC=C(C=C2)OCCN(C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


